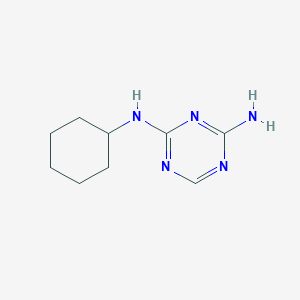

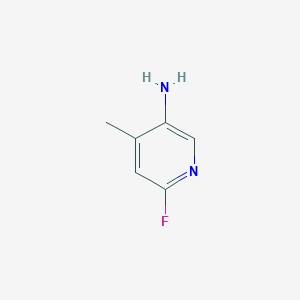

6-Fluoro-4-methylpyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-Fluoro-4-methylpyridin-3-amine" is a fluorinated pyridine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and as building blocks for various chemical syntheses. While the provided papers do not directly discuss "6-Fluoro-4-methylpyridin-3-amine," they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related fluorinated pyridine compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives often involves halogenation, amination, and other substitution reactions. For instance, the synthesis of tris(2-fluoro-6-pyridylmethyl)amine ligand involves the reaction of 2-fluoro-6-bromomethylpyridine with NH4Cl in the presence of NaOH . Similarly, the synthesis of various fluorinated pyridine derivatives, including those with amino groups, can be achieved through condensation and substitution reactions . These methods could potentially be adapted for the synthesis of "6-Fluoro-4-methylpyridin-3-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of a pyridine ring with fluorine and other substituents that influence the molecule's geometry and electronic properties. For example, the X-ray structure of a dichloroferrous complex with a fluorinated pyridine ligand shows a trigonal bipyramidal iron center . The conformational analysis of a fluorinated piperidine derivative provides insights into the solid and solution conformations, which are likely similar . These studies suggest that the molecular structure of "6-Fluoro-4-methylpyridin-3-amine" would also be influenced by the position and nature of its substituents.

Chemical Reactions Analysis

Fluorinated pyridines participate in various chemical reactions, including complexation with metals, autoxidation, and ring-opening reactions . The reactivity of these compounds is often dictated by the electronic effects of the fluorine atom and the steric hindrance provided by other substituents. The compound "6-Fluoro-4-methylpyridin-3-amine" would likely undergo similar reactions, with its reactivity patterns influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl and amino groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines, such as thermal stability, phase transitions, and fluorescence, are crucial for their practical applications . For instance, the thermal stability and phase transitions of a fluorinated piperidine derivative were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The fluorescent properties of certain fluorinated pyridinones make them suitable as probes for biological pathways . These properties are likely to be relevant for "6-Fluoro-4-methylpyridin-3-amine" as well, affecting its suitability for various applications in research and industry.

Aplicaciones Científicas De Investigación

Antibacterial Agents Research on pyridonecarboxylic acids has revealed the synthesis and antibacterial activity of various compounds related to 6-Fluoro-4-methylpyridin-3-amine. These studies found that specific analogues displayed significant antibacterial properties, surpassing even some existing antibiotics. This suggests potential applications in developing new antibacterial agents (Egawa et al., 1984).

Antitumor Agents A series of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, closely related to 6-Fluoro-4-methylpyridin-3-amine, demonstrated moderate cytotoxic activity. Investigations into the structure-activity relationships of these compounds revealed their potential as clinically useful antitumor agents (Tsuzuki et al., 2004).

Chemical Synthesis The compound has been utilized in the efficient synthesis of various chemical entities. For example, it was used in the synthesis of cognition enhancer drug candidates, highlighting its role in creating novel pharmaceutical compounds (Pesti et al., 2000).

Organic Chemistry Research In organic chemistry, 6-Fluoro-4-methylpyridin-3-amine plays a role in the synthesis of complex molecules. For instance, it was used in the preparation of the tris(2-fluoro-6-pyridylmethyl)amine ligand and in reactions involving molecular dioxygen, offering new avenues for exploring metal-organic frameworks and catalysts (Machkour et al., 2004).

Propiedades

IUPAC Name |

6-fluoro-4-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGRTGMOAWUAAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650504 |

Source

|

| Record name | 6-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-methylpyridin-3-amine | |

CAS RN |

954236-33-0 |

Source

|

| Record name | 6-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-6-FLUORO-4-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)